molecular formula C11H7BrN2O B11854929 [(5-Bromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-42-0

[(5-Bromoquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11854929
CAS No.: 88757-42-0
M. Wt: 263.09 g/mol
InChI Key: LJQWUKQDNFVYLE-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Heterocycles in Synthetic and Mechanistic Research

Quinoline, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic chemistry. chemicalbook.com Its unique electronic and steric properties make it a versatile building block for the synthesis of complex molecules. chemicalbook.com The quinoline nucleus is a common feature in a vast array of natural products, particularly alkaloids, and is a central component in numerous synthetic compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. chemicalbook.comrsc.org

The development of new synthetic methodologies for the construction and functionalization of the quinoline ring system is an active area of research. mdpi.com Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been refined and supplemented by modern transition metal-catalyzed and metal-free approaches, allowing for greater efficiency and molecular diversity. mdpi.com The functionalization of the quinoline core at various positions allows for the fine-tuning of its chemical and biological properties, making it a highly adaptable template for drug discovery and development. mdpi.comresearchgate.net

Overview of Halogenated and Nitrile-Containing Organic Compounds

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are of immense importance in organic synthesis. The introduction of a halogen can significantly alter the electronic properties and reactivity of a molecule, providing a handle for further chemical transformations. uncw.edu Aryl halides, such as brominated quinolines, are key substrates in a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgbldpharm.com

The nitrile group (-C≡N) is another functional group of great utility in organic chemistry. Its strong electron-withdrawing nature influences the reactivity of the molecule, and the triple bond allows for a variety of chemical transformations. researchgate.net Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions, making them valuable synthetic intermediates. researchgate.net The synthesis of aromatic nitriles can be achieved through several methods, including the Sandmeyer and Rosenmund-von Braun reactions, which typically involve the displacement of a suitable leaving group with a cyanide source. researchgate.net

Contextualizing [(5-Bromoquinolin-8-yl)oxy]acetonitrile within Current Organic Chemistry Research

This compound is a molecule that combines the key features of a quinoline heterocycle, an aryl bromide, and a nitrile group. This specific combination of functional groups suggests its potential as a versatile intermediate in organic synthesis. The 8-oxyacetonitrile substituent introduces a flexible ethereal linkage and a reactive nitrile moiety, while the bromine atom at the 5-position serves as a prime site for further functionalization via cross-coupling chemistry.

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure is emblematic of the types of molecules currently being explored in medicinal and materials chemistry. The synthesis and study of such polyfunctionalized quinoline derivatives are driven by the quest for new compounds with tailored biological activities or material properties. chemicalbook.comrsc.org

Synthesis and Properties

The most probable synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a deprotonated alcohol or phenol (B47542) with an alkyl halide. nih.govchemicalbook.com In this case, the synthesis would proceed by the reaction of 5-bromo-8-hydroxyquinoline with a haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile, in the presence of a suitable base.

Proposed Synthesis of this compound:

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC₁₁H₇BrN₂O
Molecular Weight275.10 g/mol
AppearanceOff-white to pale yellow solid (Predicted)
Melting PointNot available
SolubilitySoluble in common organic solvents like DMSO, DMF, and chlorinated solvents (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks
¹H NMR Aromatic protons on the quinoline ring (δ 7.0-9.0 ppm), Methylene (B1212753) protons of the acetonitrile (B52724) group (-O-CH₂-CN) (δ ~5.0 ppm)
¹³C NMR Carbons of the quinoline ring (δ 110-155 ppm), Nitrile carbon (-CN) (δ ~115-120 ppm), Methylene carbon (-O-CH₂-CN) (δ ~55-65 ppm)
IR (cm⁻¹) C≡N stretch (~2250 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), Aromatic C-H and C=C stretches

Note: The spectroscopic data presented are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is required for confirmation.

Potential Research Applications

The trifunctional nature of this compound makes it a promising scaffold for the development of new chemical entities. The quinoline core is associated with a wide range of biological activities, and the substituents on this molecule offer multiple points for diversification. chemicalbook.comrsc.org

Medicinal Chemistry: The 8-hydroxyquinoline (B1678124) scaffold is known for its metal-chelating properties and has been explored for its potential in treating neurodegenerative diseases and as an anticancer agent. The introduction of the bromo and acetonitrile functionalities could lead to derivatives with novel biological profiles. The bromine atom can be used to introduce other functional groups through reactions like Suzuki or Buchwald-Hartwig coupling, allowing for the synthesis of a library of compounds for biological screening. mdpi.comgoogleapis.com

Materials Science: Quinoline derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The extended π-system and the presence of heteroatoms in this compound suggest that it could be a precursor to novel materials with interesting photophysical properties.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups: the quinoline ring, the aryl bromide, and the nitrile group.

Reactions at the Quinoline Ring: The nitrogen atom of the quinoline ring can be quaternized or oxidized to an N-oxide. The aromatic rings can undergo electrophilic substitution, although the substitution pattern will be influenced by the existing substituents.

Reactions of the Aryl Bromide: The bromine atom at the 5-position is susceptible to a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, aryl, or other functional groups, providing a powerful tool for molecular diversification.

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. Furthermore, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88757-42-0

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

2-(5-bromoquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H7BrN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2

InChI Key

LJQWUKQDNFVYLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC#N)Br

Origin of Product

United States

Advanced Spectroscopic Elucidation of 5 Bromoquinolin 8 Yl Oxy Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

A full structural assignment using NMR spectroscopy requires experimental data. This would include one-dimensional techniques like ¹H and ¹³C NMR, as well as two-dimensional methods such as COSY, HSQC, HMBC, and NOESY to establish connectivity and spatial relationships between atoms.

Proton (¹H) NMR Analysis: Chemical Shifts and Spin-Spin Coupling Patterns

A detailed ¹H NMR analysis is not available. Such an analysis would provide information on the chemical environment of each proton, revealing characteristic chemical shifts for the protons on the quinoline (B57606) ring and the methylene (B1212753) protons of the oxyacetonitrile group. Spin-spin coupling patterns would further elucidate the connectivity of the protons.

Carbon-13 (¹³C) NMR Analysis: Quaternary Carbons and Substituted Positions

The ¹³C NMR spectrum, which is crucial for identifying all carbon atoms in the molecule, including quaternary carbons and those at substituted positions, has not been published. This data would be essential for confirming the carbon skeleton of the compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR experiments are indispensable for the unambiguous assignment of complex molecules. These techniques, which provide correlations between different nuclei, have not been reported for [(5-Bromoquinolin-8-yl)oxy]acetonitrile.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

While the IR spectrum for the basic acetonitrile (B52724) molecule is well-documented, showing a characteristic nitrile (C≡N) stretch, the full IR spectrum for this compound is not available. nih.govtees.ac.uk An experimental spectrum would be necessary to confirm the presence of key functional groups, such as the nitrile, the ether linkage (C-O-C), and the bromo-substituted quinoline ring, through their characteristic vibrational modes.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound. While the synthesis of related quinoline derivatives has been characterized by mass spectrometry, specific data for this compound is absent from the literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which is critical for confirming its elemental composition. This precise data is currently not available for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights

Tandem mass spectrometry (MS/MS) provides a powerful analytical technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, while direct experimental MS/MS data is not extensively published, a detailed fragmentation pathway can be predicted based on the known fragmentation patterns of quinoline derivatives, particularly those containing halogen and ether linkages. nih.govchempap.orgnih.gov

Upon introduction into the mass spectrometer, typically using a soft ionization technique such as electrospray ionization (ESI), this compound is expected to form a protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation at the most labile bonds and through characteristic ring cleavages.

A primary and highly probable fragmentation pathway involves the cleavage of the O-CH₂CN bond, leading to the loss of a neutral acetonitrile group (CH₃CN) or a cyanomethyl radical (•CH₂CN). The loss of the entire oxyacetonitrile side chain would result in a prominent fragment ion corresponding to the 5-bromo-8-hydroxyquinolinium cation.

Another significant fragmentation route is the loss of the bromine atom. The carbon-bromine bond is susceptible to cleavage, which can occur through homolytic or heterolytic mechanisms, resulting in a [M-Br]⁺ ion. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum of the parent ion and any bromine-containing fragments.

Further fragmentation of the quinoline ring system itself can also be anticipated. Common fragmentation patterns for quinolines include the loss of HCN from the pyridine (B92270) ring, which would lead to a five-membered ring fragment. chempap.org Cleavage across the quinoline ring system can also occur, though these are generally less favored fragmentation pathways compared to the loss of substituents.

The expected fragmentation of this compound is summarized in the table below, providing a predictive guide for the interpretation of its MS/MS spectrum.

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Predicted m/z Interpretation
[M+H]⁺[C₉H₅BrN(OH)]⁺CH₂CN---Loss of the acetonitrile group from the ether linkage.
[M+H]⁺[M-Br]⁺Br---Cleavage of the carbon-bromine bond.
[M+H]⁺[C₉H₆NO(CH₂CN)]⁺HBr---Loss of hydrogen bromide.
[C₉H₅BrN(OH)]⁺[C₈H₅BrO]⁺HCN---Loss of hydrogen cyanide from the quinoline ring.

This table presents predicted fragmentation data based on the analysis of related compounds, as direct experimental data for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Probing

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of conjugated systems, such as the quinoline ring in this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the aromaticity and electronic properties of the compound. While specific experimental UV-Vis spectra for this compound are not readily found in the literature, the expected absorption characteristics can be inferred from the well-documented spectra of quinoline and its substituted derivatives. mdpi.comnist.gov

The UV-Vis spectrum of quinoline itself typically displays three main absorption bands, which are attributed to π→π* transitions. These bands are often labeled as the β-band (or benzenoid band), the p-band (or paraffinic band), and the α-band (or conjugated band).

For this compound, the presence of substituents on the quinoline ring is expected to cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) of these bands. The bromo group at the 5-position and the oxyacetonitrile group at the 8-position will act as auxochromes, modifying the electronic distribution within the quinoline chromophore.

The bromine atom, being an electron-withdrawing group through induction but an electron-donating group through resonance, will likely induce a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. The oxyacetonitrile group at the 8-position, with its oxygen atom capable of donating a lone pair of electrons to the aromatic system, is also expected to contribute to a red shift of the π→π* transitions.

The solvent used for spectroscopic analysis can also influence the position and intensity of the absorption bands due to solute-solvent interactions. In polar solvents, transitions with an increase in dipole moment upon excitation will typically show a red shift, while transitions with a decrease in dipole moment will exhibit a blue shift.

A predicted summary of the UV-Vis absorption data for this compound is provided in the table below.

Predicted Absorption Band Approximate λ_max (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
β-band~230-250Highπ→π
p-band~280-300Moderateπ→π
α-band~320-340Low to Moderateπ→π*

This table presents predicted UV-Vis absorption data based on the analysis of related quinoline derivatives, as direct experimental data for this compound is not available. The study of these electronic transitions provides fundamental information on the aromatic character and the effect of substitution on the electronic environment of the quinoline nucleus.

Computational and Theoretical Investigations of 5 Bromoquinolin 8 Yl Oxy Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be essential in elucidating the electronic nature and potential reactivity of [(5-Bromoquinolin-8-yl)oxy]acetonitrile.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step. This process involves optimizing the molecular geometry to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure of the molecule. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data)

ParameterBond/AngleCalculated Value
Bond LengthC5-BrData not available
Bond LengthC8-OData not available
Bond LengthO-CH2Data not available
Bond LengthCH2-CNData not available
Bond AngleC4-C5-BrData not available
Bond AngleC7-C8-OData not available
Dihedral AngleC7-C8-O-CH2Data not available

Ab Initio Methods and Post-Hartree-Fock Calculations

For higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods are more computationally intensive but provide a more rigorous treatment of electron correlation. Comparing results from DFT with those from methods like MP2/6-31G* can validate the chosen level of theory and provide more reliable electronic energy values.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack on the this compound molecule.

Table 2: Hypothetical FMO Properties of this compound (Example Data)

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available
Ionization Potential (I = -EHOMO)Data not available
Electron Affinity (A = -ELUMO)Data not available
Chemical Hardness (η = (I-A)/2)Data not available
Electronegativity (χ = (I+A)/2)Data not available
Electrophilicity Index (ω = μ²/2η)Data not available

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals. For this compound, NBO analysis would quantify the delocalization of the π-electron system across the quinoline (B57606) ring and any charge transfer occurring between the quinoline moiety and the oxyacetonitrile substituent. This provides insight into the stability arising from these electronic interactions.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. For this compound, regions of negative potential (typically colored red) would indicate areas susceptible to electrophilic attack, such as the nitrogen atom in the quinoline ring and the oxygen atom. Regions of positive potential (blue) would indicate sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time at a given temperature. An MD simulation of this compound would reveal the flexibility of the oxyacetonitrile side chain and the accessible conformations of the molecule in a solution or biological environment. This is particularly important for understanding how the molecule might interact with a larger biological target, as it explores a wider range of shapes than a simple energy minimization.

Theoretical Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement experimental data. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide valuable predictions for its NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in structure elucidation. By calculating the magnetic shielding tensors, the chemical shifts relative to a standard (e.g., TMS) can be predicted. For this compound, specific signals, such as those for the methylene (B1212753) protons of the acetonitrile (B52724) group and the aromatic protons on the quinoline ring, can be assigned. For instance, the protons on the quinoline ring would be expected in the aromatic region, with their exact shifts influenced by the electron-withdrawing bromine atom and the electron-donating oxyacetonitrile group. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching and bending modes. For this compound, key predicted vibrations would include the C≡N stretch of the nitrile group, C-O-C stretching of the ether linkage, C-Br stretching, and various C-H and C=C/C=N vibrations of the quinoline core. Comparing the calculated spectrum with experimental data helps in the detailed assignment of vibrational bands.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show characteristic π-π* transitions associated with the quinoline aromatic system. The position and intensity of these absorption maxima provide insights into the electronic structure of the molecule. arabjchem.org

A representative table of predicted spectroscopic data, based on typical values for similar structures, is presented below.

Parameter Predicted Value Corresponding Functional Group
¹H NMR (δ, ppm)4.5 - 5.0-O-CH₂-CN
¹H NMR (δ, ppm)7.0 - 8.5Aromatic Protons (Quinoline)
¹³C NMR (δ, ppm)50 - 60-O-CH₂-CN
¹³C NMR (δ, ppm)115 - 120-CN
¹³C NMR (δ, ppm)110 - 150Aromatic Carbons (Quinoline)
IR (cm⁻¹)2240 - 2260C≡N Stretch
IR (cm⁻¹)1200 - 1250Ar-O-C Asymmetric Stretch
IR (cm⁻¹)1000 - 1050Ar-O-C Symmetric Stretch
IR (cm⁻¹)550 - 650C-Br Stretch
UV-Vis (λmax, nm)~250, ~310π-π* Transitions

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, computational methods can be used to explore various potential reactions, such as nucleophilic substitution at the quinoline ring or reactions involving the acetonitrile moiety.

A key aspect of elucidating a reaction mechanism is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For a hypothetical nucleophilic aromatic substitution on the 5-bromo position of this compound, computational methods would be used to locate the geometry of the transition state.

This involves optimizing the structure to find a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the simultaneous breaking of the C-Br bond and the formation of a new bond with the incoming nucleophile. The geometry of the transition state would reveal the extent of bond formation and cleavage at this critical point.

Once the reactants, products, and transition state(s) are located, their relative energies can be calculated to determine the energy barriers (activation energies) of the reaction. A lower energy barrier indicates a faster reaction rate. Computational studies on the reactions of quinoline have shown that activation energies can be significantly influenced by factors such as the position of substitution and the presence of solvent. nih.gov

For instance, in a proposed reaction pathway, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state smoothly connects the reactants and products. researchgate.net The energy profile along the IRC provides a detailed picture of the energy changes throughout the reaction. For complex, multi-step reactions, this process is repeated for each elementary step, allowing for the identification of any intermediates and the rate-determining step (the step with the highest energy barrier).

Below is a hypothetical energy profile for a two-step reaction involving this compound, illustrating the concepts of transition states, intermediates, and energy barriers.

Species Description Relative Energy (kcal/mol)
RReactants0
TS1First Transition State+15
IIntermediate+5
TS2Second Transition State+20
PProducts-10

Reactivity and Mechanistic Studies of 5 Bromoquinolin 8 Yl Oxy Acetonitrile

Chemical Reactivity of the Quinoline (B57606) Core

The quinoline ring system is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. tutorsglobe.comscribd.com This fusion results in a unique electronic landscape that governs its reactivity. The pyridine ring, with its electron-withdrawing nitrogen atom, is generally electron-deficient, while the benzene ring retains more of its aromatic character. researchgate.netnumberanalytics.com

Electrophilic Aromatic Substitution Patterns on 5,8-Disubstituted Quinoline

Electrophilic aromatic substitution (EAS) on the quinoline nucleus predominantly occurs on the more electron-rich benzene ring. tutorsglobe.comscribd.comquimicaorganica.org The nitrogen atom in the pyridine ring deactivates the heterocyclic ring towards electrophilic attack. researchgate.netuoanbar.edu.iq For quinoline itself, electrophilic substitution typically favors positions 5 and 8. tutorsglobe.comnumberanalytics.comquimicaorganica.org This preference is attributed to the greater stability of the cationic intermediate formed during the reaction. quimicaorganica.orgquora.com

In the case of [(5-Bromoquinolin-8-yl)oxy]acetonitrile, the quinoline ring is already substituted at the 5 and 8 positions. The bromo group at the 5-position is a deactivating, ortho-, para-director, while the oxyacetonitrile group at the 8-position is an activating, ortho-, para-director. The presence of these substituents significantly influences the position of any further electrophilic attack. The directing effects of these two groups would likely steer incoming electrophiles to the 6 and 7-positions of the benzene ring. However, the strong deactivating effect of the bromo group and the potential for the reaction to occur on the N-protonated quinolinium ion can make further electrophilic substitution challenging. stackexchange.com For instance, 5,8-dichloroquinoline (B2488021) has been shown to be extremely resistant to nitration. stackexchange.com

Nucleophilic Substitution Reactions on the Pyridine Ring of Quinoline

The pyridine ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, primarily at the 2- and 4-positions. tutorsglobe.comscribd.comresearchgate.net This reactivity is enhanced in the presence of a good leaving group at these positions. Classic examples of nucleophilic substitution on the pyridine ring include the Chichibabin reaction, where an amide anion attacks the ring. tutorsglobe.comwikipedia.org

For this compound, direct nucleophilic substitution on the unsubstituted pyridine ring (positions 2, 3, and 4) would require harsh conditions. However, if a leaving group were present at the 2- or 4-position, nucleophilic substitution would be more feasible.

Reactivity of the Bromo Substituent

The bromine atom at the 5-position is a versatile handle for further functionalization of the quinoline scaffold.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The bromo substituent is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl or heteroaryl groups. Studies on similar 5-bromopyridine and 5-bromo-1,2,3-triazine (B172147) systems demonstrate the feasibility and efficiency of Suzuki couplings for creating diverse derivatives. mdpi.comuzh.chnih.govuzh.ch

Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for introducing alkynyl moieties.

Heck Coupling: This reaction involves the coupling of the bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene.

These cross-coupling reactions provide a modular approach to synthesize a library of analogs of this compound with diverse functionalities.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst/Reagents Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, K₃PO₄ 5-Aryl-8-oxyacetonitrile quinoline
Sonogashira Coupling Terminal alkyne Pd(PPh₃)₂, CuI, Et₃N 5-Alkynyl-8-oxyacetonitrile quinoline
Heck Coupling Alkene Pd(OAc)₂, P(o-tol)₃, Et₃N 5-Alkenyl-8-oxyacetonitrile quinoline

Nucleophilic Aromatic Substitution Involving Bromine

While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group, it can sometimes occur with bromoquinolines under specific conditions. wikipedia.orgtotal-synthesis.comlibretexts.org The electron-withdrawing nature of the quinoline nitrogen can facilitate this reaction, although less effectively than a nitro group. wikipedia.org The reaction proceeds through an addition-elimination mechanism, forming a temporary Meisenheimer-like complex. total-synthesis.comyoutube.com The success of such a substitution on the 5-bromo position would depend on the nucleophile and the reaction conditions. For instance, reactions with phenols have been reported for 5-bromo-1,2,3-triazines. nih.gov

Chemical Transformations Involving the Oxyacetonitrile Group

The oxyacetonitrile group (-O-CH₂-C≡N) offers several avenues for chemical modification.

The ether linkage can potentially be cleaved under harsh acidic or basic conditions, though this might also affect other parts of the molecule. The primary reactivity, however, lies with the nitrile group.

The nitrile group can undergo a variety of transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid ([(5-bromoquinolin-8-yl)oxy]acetic acid) or a primary amide (2-[(5-bromoquinolin-8-yl)oxy]acetamide) as an intermediate.

Reduction: The nitrile can be reduced to a primary amine (2-[(5-bromoquinolin-8-yl)oxy]ethan-1-amine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

These transformations allow for the conversion of the oxyacetonitrile moiety into other functional groups, further expanding the chemical diversity of derivatives that can be synthesized from this compound.

Hydrolysis and Related Reactions of the Nitrile Group

The nitrile group (-C≡N) in this compound is a key site for chemical transformation, primarily through hydrolysis, which can be catalyzed by either acid or base to ultimately yield a carboxylic acid. The reaction proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the nitrile is initiated by protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon. lumenlearning.comlibretexts.org This is followed by the nucleophilic attack of a water molecule. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, [(5-Bromoquinolin-8-yl)oxy]acetamide. chemistrysteps.com Further hydrolysis of the amide, also under acidic conditions, proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water, to ultimately yield (5-Bromoquinolin-8-yl)oxy]acetic acid and an ammonium (B1175870) ion. libretexts.orgchemistrysteps.combyjus.com

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.org Subsequent protonation by water forms an imidic acid, which tautomerizes to the more stable amide intermediate. chemistrysteps.com This amide can be isolated under controlled conditions, or the reaction can proceed with further hydrolysis. chemistrysteps.comrsc.orgcommonorganicchemistry.com The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate that collapses to form a carboxylate salt, [(5-Bromoquinolin-8-yl)oxy]acetate, and ammonia. libretexts.org Acidification of the salt will then produce the final carboxylic acid product. chemistrysteps.com

Table 1: Generalized Mechanisms for Nitrile Hydrolysis

CatalystInitial StepIntermediateFinal Product (after workup)
Acid (H₃O⁺) Protonation of the nitrile nitrogen. lumenlearning.comlibretexts.org[(5-Bromoquinolin-8-yl)oxy]acetamide[(5-Bromoquinolin-8-yl)oxy]acetic acid
Base (OH⁻) Nucleophilic attack of hydroxide on the nitrile carbon. libretexts.org[(5-Bromoquinolin-8-yl)oxy]acetamide[(5-Bromoquinolin-8-yl)oxy]acetic acid

Reactions of the Ether Linkage

The ether linkage in this compound, an aryl alkyl ether, is generally stable but can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgucalgary.ca Diaryl ethers, in contrast, are typically resistant to cleavage by acids. libretexts.org

The mechanism of cleavage involves the initial protonation of the ether oxygen, which creates a good leaving group. ucalgary.ca The subsequent step depends on the nature of the alkyl group. In the case of this compound, the ether is attached to a primary carbon of the acetonitrile (B52724) moiety. Therefore, the cleavage is expected to proceed via an SN2 mechanism, where a halide ion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the cyanomethyl group. libretexts.orglibretexts.org This results in the formation of 5-bromoquinolin-8-ol (B75139) and haloacetonitrile. Cleavage to produce an aryl halide and an alcohol is not favored because nucleophilic attack on an aromatic ring carbon is generally disfavored. libretexts.orglibretexts.org

Table 2: Expected Products of Ether Cleavage of this compound with Strong Acid (HX)

ReagentExpected ProductsMechanism
HBr or HI 5-Bromoquinolin-8-ol and Bromoacetonitrile (B46782) or IodoacetonitrileSN2

Intermolecular and Intramolecular Interactions Affecting Reactivity

The reactivity of this compound is influenced by both intermolecular and intramolecular forces. These interactions can affect the molecule's conformation, crystal packing, and the accessibility of its reactive sites.

Intermolecular Interactions:

π-π Stacking: The planar quinoline ring system is expected to participate in π-π stacking interactions in the solid state. These interactions, where the aromatic rings of adjacent molecules align, contribute to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar nitrile group and the carbon-bromine bond introduce dipole moments into the molecule, leading to dipole-dipole interactions that influence the packing of molecules in the solid state and their solvation in polar solvents.

Halogen Bonding: The bromine atom on the quinoline ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

Intramolecular Interactions:

Electron-Withdrawing Effects: The bromine atom and the quinoline nitrogen are electron-withdrawing groups, which decrease the electron density of the aromatic ring system. numberanalytics.com This deactivation influences the susceptibility of the ring to electrophilic attack.

Conformational Isomerism: Rotation around the C-O-C ether linkage can lead to different conformers. The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions.

pH-Dependent Reactivity of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons and exhibits basic properties. quimicaorganica.orgquimicaorganica.org The basicity of the quinoline nitrogen is a critical factor in the compound's reactivity, particularly in acidic media.

In the presence of an acid, the quinoline nitrogen is protonated to form a quinolinium salt. quimicaorganica.orgpharmaguideline.com This protonation has a significant impact on the electronic properties and reactivity of the entire molecule. The formation of the positively charged quinolinium ion further deactivates the aromatic ring system towards electrophilic substitution. tutorsglobe.com

The pH of the reaction medium will therefore determine the predominant species in solution—either the neutral this compound or its protonated quinolinium form. This, in turn, will affect the rates and mechanisms of reactions involving other parts of the molecule, such as the hydrolysis of the nitrile group. For instance, under strongly acidic conditions, the concentration of the protonated form will be high, which could influence the kinetics of nitrile hydrolysis.

Strategies for Chemical Functionalization and Derivatization

C-H Functionalization Methodologies Applied to Quinoline (B57606) Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful strategy in organic synthesis, offering an atom-economical pathway to complex molecules without the need for pre-functionalized starting materials. nih.govrsc.org Quinoline, a privileged heterocyclic scaffold found in numerous natural products and pharmaceuticals, has been a significant focus of C-H functionalization research. mdpi.comnih.govrsc.org

A primary challenge in the functionalization of quinolines is controlling the regioselectivity, given the presence of multiple C-H bonds. nih.gov Researchers have developed various strategies to direct reactions to specific positions on the quinoline ring. nih.gov

For instance, metal-free protocols have been established for the C5-halogenation of 8-substituted quinolines. Using inexpensive and atom-economical reagents like trihaloisocyanuric acid, this method provides C5-halogenated products with high regioselectivity and functional group tolerance. rsc.org The substituent at the 8-position, such as the oxyacetonitrile group in the title compound, can direct this remote functionalization. rsc.org

Furthermore, the use of quinoline N-oxides is a common strategy to activate the C2 and C8 positions. mdpi.comacs.org For example, copper-catalyzed direct sulfoximination of quinoline-N-oxides proceeds selectively at the C2 position. mdpi.com In other cases, functionalization can be directed to the C3 position. Manganese-catalyzed 1,4-hydroboration of quinolines can be applied to the C3-selective functionalization of the ring system. chinesechemsoc.org

Transition metal catalysis is a cornerstone of modern C-H functionalization chemistry, enabling the formation of C-C and C-heteroatom bonds with high efficiency. nih.govrsc.orgyoutube.com A variety of transition metals, including palladium (Pd), rhodium (Rh), iridium (Ir), copper (Cu), and manganese (Mn), have been successfully employed for the site-selective functionalization of quinolines. mdpi.comnih.govacs.org

The mechanism often involves the coordination of the metal to the nitrogen atom of the quinoline, followed by C-H activation to form a cyclometallated intermediate. mdpi.comnih.gov This intermediate can then react with a coupling partner to yield the functionalized product. The choice of metal, ligand, and directing group is crucial for controlling the site-selectivity of the reaction. rsc.orgnih.gov For example, Rh(NHC)-catalyzed reactions (where NHC is an N-heterocyclic carbene) have been used for the regioselective C8-arylation of quinolines. nih.gov Palladium catalysis is widely used for C2-arylation and alkenylation of quinoline N-oxides. mdpi.com

The table below summarizes representative examples of transition metal-catalyzed C-H functionalization reactions on the quinoline scaffold.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Quinolines

Catalyst System Reaction Type Position(s) Functionalized Reference
Pd(OAc)₂ / Ag₂CO₃ Oxidative C-H/C-H Arylation C2 mdpi.com
Rh(NHC) Direct Arylation C8 nih.gov
[Ir(cod)(OMe)]₂ / dtbpy Borylation C3 nih.gov
CuBr Sulfoximination (on N-oxide) C2 mdpi.com

Derivatization at the Bromine Position

The bromine atom at the C5 position of [(5-Bromoquinolin-8-yl)oxy]acetonitrile is a versatile handle for introducing molecular diversity through cross-coupling reactions. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings are powerful tools for forming new carbon-carbon bonds at this position. uzh.chresearchgate.netyoutube.com

In a Suzuki-Miyaura reaction, the C5-bromo group can be coupled with a variety of aryl or heteroaryl boronic acids or esters to synthesize 5-arylquinoline derivatives. uzh.chnih.gov Similarly, the Sonogashira reaction allows for the introduction of alkyne moieties by coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net These reactions are generally tolerant of various functional groups, making them highly applicable for the late-stage functionalization of complex molecules. researchgate.net The different reactivity between C-Br and C-I bonds can also be exploited for sequential cross-coupling reactions if multiple halogen atoms are present. nih.gov

Modifications of the Acetonitrile (B52724) Group

The acetonitrile group, -CH₂C≡N, offers another site for chemical transformation. The nitrile functionality is a valuable synthetic precursor that can be converted into several other important functional groups.

A common transformation is the reduction of the nitrile to a primary amine (–CH₂CH₂NH₂). This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion introduces a basic aminoethyl side chain, which can significantly alter the molecule's chemical and biological properties. The resulting amine can be further derivatized, for example, through acylation or alkylation, to generate a library of analogs. Additionally, the nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (–CH₂COOH) or an amide (–CH₂CONH₂), providing further avenues for derivatization.

Synthesis of Analogs for Structure-Reactivity Relationship Studies

The synthesis of analogs of this compound, by systematically altering its different structural components, is essential for conducting structure-reactivity relationship (SRR) or structure-activity relationship (SAR) studies. nih.gov These studies are fundamental in fields like medicinal chemistry and materials science to understand how specific structural features influence a compound's properties and to optimize its function. nih.gov

For example, SAR studies on quinoline derivatives have shown that substituents at various positions can play a crucial role in their biological activity. nih.gov In one review, it was noted that for certain anticancer quinolines, an aniline (B41778) group at C-4, specific substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 were important for optimal activity. nih.gov

Analog synthesis for SRR studies could involve:

Modification at C5: Replacing the bromine atom with different aryl, heteroaryl, or alkyl groups via cross-coupling reactions to probe the effect of steric and electronic properties at this position. uzh.ch

Modification of the Quinoline Core: Introducing substituents at other available positions (e.g., C2, C3, C4, C6, C7) through C-H functionalization methods. mdpi.comnih.gov

Modification of the Side Chain: Converting the nitrile to an amine, amide, or carboxylic acid, or changing the length of the oxy-alkyl chain.

Synthesis of Related Heterocycles: Researchers have synthesized novel phthalonitriles from 8-hydroxyquinoline (B1678124), which were then brominated to produce analogs. researchgate.netacgpubs.org

The table below provides hypothetical examples of analog synthesis strategies and their rationale for SRR studies, based on established chemical principles for quinoline derivatives.

Future Directions and Academic Research Potential

Development of Novel and Sustainable Synthetic Routes for Related Architectures

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Friedländer, and Combes reactions. nih.govnih.gov However, these methods often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.gov The future of quinoline synthesis is geared towards green and sustainable chemistry, a field where derivatives related to [(5-Bromoquinolin-8-yl)oxy]acetonitrile could play a significant role.

Researchers are increasingly focusing on methodologies that reduce waste, use environmentally benign solvents, and employ efficient catalysts. nih.govijpsjournal.com Key advancements include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more starting materials in a single step to build complex molecules, showcasing high atom economy and operational simplicity. rsc.org

Novel Catalytic Systems : The use of nanocatalysts, inexpensive metal catalysts like copper and nickel, and green catalysts such as formic acid is becoming more prevalent. nih.govijpsjournal.comorganic-chemistry.org These catalysts offer benefits like high efficiency, reusability, and milder reaction conditions.

Table 1: Comparison of Classical and Modern Quinoline Synthesis Methods
Method TypeExamplesAdvantagesDisadvantages
Classical MethodsSkraup, Friedländer, Combes, Doebner-von Miller nih.govnih.govWell-established, versatile for many analogues. nih.govHarsh conditions (e.g., strong acids), use of hazardous reagents, often low yields, significant byproducts. nih.gov
Modern Sustainable MethodsMicrowave-assisted, Ultrasound-assisted, Nanocatalysis, Multicomponent Reactions (MCRs) nih.govnih.govnih.govrsc.orgEnvironmentally friendly, milder conditions, shorter reaction times, higher yields, high atom economy, catalyst reusability. ijpsjournal.comrsc.orgorganic-chemistry.orgCatalyst cost or sensitivity can be a factor; scope may be more limited than classical methods for certain substrates.

Advanced Spectroscopic Probes for Dynamic Processes

The 8-hydroxyquinoline (B1678124) scaffold, a core component of this compound, is renowned for its photophysical properties and is a foundational element in the design of fluorescent probes. crimsonpublishers.comnih.gov These probes are indispensable tools for visualizing and quantifying dynamic biological and chemical processes. crimsonpublishers.com

Future research can leverage the this compound structure to develop sophisticated spectroscopic tools:

Ion Sensing : Quinoline-based probes have been extensively developed for detecting biologically crucial metal ions like Zn²⁺. nih.govacs.org The specific functionalization of the this compound scaffold could lead to probes with enhanced selectivity and sensitivity for various ions, potentially operating as "theranostic" agents that both detect and treat conditions related to ion imbalance, such as Alzheimer's disease. nih.gov

Bio-imaging : Modifications of the quinoline core can yield probes for imaging specific cellular components like lipid droplets or for monitoring dynamic processes like changes in intracellular viscosity. crimsonpublishers.com The conversion of a weakly fluorescent azide (B81097) group to a highly fluorescent amine on a heterocyclic core is one strategy used to create fluorogenic probes for detecting enzymatic activity. mdpi.com

Environment-Sensitive Probes : The fluorescence of certain quinoline derivatives is sensitive to the polarity of their environment. mdpi.com This property can be exploited to study protein binding events or to probe the microenvironment of cell membranes.

Table 2: Applications of Quinoline-Based Spectroscopic Probes
Probe ApplicationTarget Analyte/ProcessSensing Mechanism ExampleReference
Metal Ion DetectionZinc (Zn²⁺), Mercury (Hg²⁺)Chelation-enhanced fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT). crimsonpublishers.comnih.govacs.org
Bio-imagingLipid droplets, Amyloid plaquesIntramolecular Charge Transfer (ICT), Turn-on fluorescence upon binding. crimsonpublishers.com
Enzyme ActivityProteases, ReductasesFluorogenic "azide-to-amine" reduction, causing a dramatic increase in fluorescence. mdpi.com
Environmental SensingSolvent polarity, ViscosityChanges in fluorescence intensity or wavelength (fluorochromism) based on environmental properties. crimsonpublishers.commdpi.com

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Quinoline Derivatives

The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and materials science. Machine learning (ML) models can now predict chemical properties and guide molecular design, significantly accelerating the research and development cycle. mdpi.com For a scaffold like this compound, AI offers a pathway to rapidly explore its chemical space.

Key applications include:

Predicting Reactivity : ML models can be trained to predict the most likely sites for chemical reactions on a molecule, such as identifying the most reactive site for electrophilic aromatic substitution with high accuracy. researchgate.net

Designing Novel Derivatives : Generative models, like Generative Adversarial Networks (GANs), can create new, sensible molecular structures that are biased towards desired attributes, such as specific biological activities or optimized physicochemical properties for materials. researchgate.net

Virtual Screening and ADMET Prediction : AI can screen vast virtual libraries of derivatives for potential biological activity against targets like enzymes or receptors. researchgate.netnih.gov Furthermore, it can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of these virtual compounds, helping to prioritize the most promising candidates for synthesis. nih.govnih.gov

Table 3: Machine Learning Applications in Quinoline Chemistry
AI/ML ApplicationDescriptionPotential Impact on this compound Research
Reactive Site PredictionModels predict the outcome of chemical reactions on different parts of the molecule. researchgate.netGuides efficient synthetic modification of the bromo and nitrile groups.
Generative Molecular DesignAI generates novel chemical structures optimized for a specific purpose (e.g., anticancer activity). researchgate.netmdpi.comDesigns new derivatives with enhanced properties for materials or biological applications.
In Silico Screening & DockingComputational methods predict how strongly a molecule will bind to a biological target. nih.govnih.govIdentifies potential therapeutic applications for novel derivatives.
ADMET PredictionAlgorithms predict the drug-likeness and safety profile of a compound. nih.govnih.govPrioritizes derivatives with favorable bioavailability and low toxicity for further development.

Exploration of Structure-Reactivity Relationships in this compound Derivatives for Material Science Research

The utility of a molecule in materials science is dictated by its electronic and photophysical properties, which are a direct function of its structure. The study of structure-reactivity relationships (SRRs) is crucial for tuning these properties. For this compound, the bromo- and cyano- groups are key handles for modification.

The 5-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig). nih.gov These reactions allow for the introduction of a wide variety of aryl, alkyl, or amino groups. The electronic nature of these introduced groups can profoundly influence the molecule's properties. For instance, in Negishi cross-coupling, electron-withdrawing groups on the aryl bromide starting material accelerate the reaction. nih.gov

By systematically varying the substituents at the 5-position, researchers can fine-tune the electron density, conjugation, and energy levels of the quinoline system. This tailored approach is essential for developing materials for applications such as:

Organic Light-Emitting Diodes (OLEDs) : Quinoline derivatives are used in OLEDs, and their performance depends on their photoluminescence and charge-transport properties. researchgate.net

Coordination Polymers : The N/O donor atoms in the molecule's core can coordinate with metal ions to form coordination polymers, which can have interesting photoluminescent or magnetic properties. mdpi.com

Role of this compound as a Chemical Building Block or Probe in Fundamental Organic Chemistry

Beyond specific applications, this compound is a valuable building block for fundamental organic synthesis. Its two distinct functional groups provide orthogonal reactivity, allowing for stepwise, controlled synthesis of highly complex molecules.

The Bromo Group : As mentioned, this is a versatile handle for C-C, C-N, and C-O bond formation via cross-coupling chemistry, enabling the construction of extended π-systems or the attachment of functional moieties. nih.gov

The Nitrile Group : This group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form other heterocyclic rings.

This dual functionality makes the compound an ideal starting point for creating libraries of diverse quinoline derivatives. These libraries can then be screened for a wide range of biological activities or used to systematically study structure-property relationships, contributing to a deeper understanding of fundamental organic chemistry principles. nih.govresearchgate.net

Table 4: Potential Chemical Transformations of this compound
Reactive SiteReaction TypeResulting Functional Group/StructureSynthetic Utility
5-BromoSuzuki/Negishi CouplingAryl, Heteroaryl, Alkyl, AlkenylExtending π-conjugation, building bi-aryl systems. nih.gov
5-BromoBuchwald-Hartwig AminationAryl/Alkyl-amineIntroducing nitrogen-based functional groups.
-O-CH₂-CN (Nitrile)Hydrolysis (acidic or basic)Carboxylic acid (-O-CH₂-COOH)Enables amide coupling, further derivatization.
-O-CH₂-CN (Nitrile)Reduction (e.g., with LiAlH₄)Primary amine (-O-CH₂-CH₂-NH₂)Provides a nucleophilic site for further reactions.

Q & A

Q. What synthetic strategies are employed for the preparation of [(5-Bromoquinolin-8-yl)oxy]acetonitrile?

The compound is typically synthesized via nucleophilic substitution, where the hydroxyl group of 5-bromo-8-hydroxyquinoline reacts with haloacetonitrile derivatives (e.g., chloroacetonitrile) under basic conditions. For example, cesium carbonate in acetonitrile facilitates alkoxy group formation, as seen in analogous quinoline-oxy acetonitrile syntheses . Reaction monitoring via TLC or HPLC ensures completion, followed by purification using column chromatography or recrystallization.

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • X-ray crystallography : SHELX refinement provides precise molecular geometry, particularly for crystalline samples .
  • NMR spectroscopy : 1H and 13C NMR identify the quinoline protons (e.g., aromatic signals at δ 7.5–8.5 ppm) and the acetonitrile moiety (δ ~3.8 ppm for CH2) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. What solvent systems are recommended for HPLC analysis of this compound?

Acetonitrile/water gradients with 0.1% additives (e.g., formic acid or ammonium acetate) are optimal for LC-MS compatibility. High-purity acetonitrile (≥99.8% GC-grade) minimizes baseline noise, especially in high-sensitivity applications. For example, acetonitrile:water (56:44% w/w) has been used for similar compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Employ factorial design experiments to test variables:

  • Solvent polarity : Acetonitrile/water mixtures enhance solubility for hydrophilic intermediates .
  • Base selection : Strong bases like cesium carbonate improve nucleophilic substitution efficiency .
  • Temperature : Elevated temperatures (50–80°C) accelerate reaction kinetics but may increase side products. Central composite designs (CCD) reduce experimental runs while identifying optimal conditions . For example, a two-level factorial design with central point triplicates can estimate experimental error and refine parameters .

Q. What methodologies resolve discrepancies between spectroscopic data and computational models for this compound?

Cross-validate experimental and computational

  • DFT calculations : Compare predicted NMR chemical shifts (e.g., using Gaussian) with observed values to identify conformational mismatches .
  • Variable-temperature NMR : Resolves dynamic effects causing signal broadening, which may explain deviations from static X-ray structures .
  • Neutron diffraction : Resolves hydrogen atom positions if X-ray data conflicts with NOE correlations .

Q. How to troubleshoot low resolution in chromatographic separation of this compound from byproducts?

Adjust the following parameters systematically:

  • Column temperature : Increase to 30–50°C to reduce viscosity and improve peak shape .
  • Mobile phase pH : Use 2.5–4.5 (adjusted with formic acid) to ionize acidic/basic impurities and enhance separation .
  • Gradient slope : Shallow gradients (e.g., 1% acetonitrile/min) improve resolution but increase run time . For complex mixtures, switch to UPLC columns (e.g., BEH C18) for higher efficiency .

Q. How to assess the stability of this compound under various storage conditions?

Conduct accelerated stability studies :

  • Thermal stress : Incubate at 40–60°C for 1–4 weeks and monitor degradation via HPLC-UV/MS .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradation products .
  • Hydrolytic stability : Test in buffered solutions (pH 3–9) to identify pH-sensitive degradation pathways. Acetonitrile/water extracts stored at 4°C showed ≤5% degradation over 7 days for similar compounds, suggesting similar protocols .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and NMR data for this compound?

  • Re-refinement of X-ray data : Use SHELXL to check for overfitting or missed disorder .
  • Dynamic effects in NMR : Variable-temperature or NOESY experiments can detect conformational flexibility not captured in static X-ray structures .
  • Complementary techniques : Pair solid-state NMR with X-ray data to resolve discrepancies in bond angles or torsional strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.